Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate
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Overview
Description
Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate is an organic compound with the molecular formula C16H11N2NaO4S. It is a type of azo dye, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in various industrial applications, including as a dye and a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of sodium nitrite and hydrochloric acid to form a diazonium salt. This diazonium salt is then coupled with 1-hydroxy-2-naphthalene to produce the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is often purified through crystallization or filtration processes.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Reagents like halogens or nitro groups can be introduced under specific conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized as a dye in textiles, paper, and leather industries.
Mechanism of Action
The mechanism by which Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate exerts its effects is primarily through its ability to interact with various molecular targets. The azo group can undergo reversible changes in its electronic structure, leading to color changes that are useful in pH indication and staining. The compound can also form complexes with metal ions, enhancing its utility in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Employed in lipid staining.
Uniqueness
Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate is unique due to its specific structural features that confer distinct color properties and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
83006-60-4 |
---|---|
Molecular Formula |
C16H11N2NaO4S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
sodium;3-[(1-hydroxynaphthalen-2-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12N2O4S.Na/c19-16-14-7-2-1-4-11(14)8-9-15(16)18-17-12-5-3-6-13(10-12)23(20,21)22;/h1-10,19H,(H,20,21,22);/q;+1/p-1 |
InChI Key |
USXNMGSHYGNZFB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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